Avatrombopag Demonstrates Significantly Lower Incidence of Any Bleeding Events Compared to Eltrombopag and Romiplostim in Chronic ITP
In a Bayesian network meta-analysis of seven phase 3 RCTs evaluating avatrombopag, eltrombopag, romiplostim, and fostamatinib for chronic ITP, avatrombopag was associated with a statistically significant 62% lower incidence of any bleeding events relative to both eltrombopag and romiplostim [1].
| Evidence Dimension | Incidence of any bleeding events |
|---|---|
| Target Compound Data | Avatrombopag vs. Eltrombopag: IRR 0.38 (95% CrI: 0.19, 0.75); Avatrombopag vs. Romiplostim: IRR 0.38 (95% CrI: 0.17, 0.86) |
| Comparator Or Baseline | Eltrombopag and Romiplostim |
| Quantified Difference | 62% relative reduction in incidence rate for avatrombopag compared to both comparators |
| Conditions | Bayesian network meta-analysis of seven phase 3 randomized controlled trials in patients with chronic immune thrombocytopenia not responding adequately to corticosteroids |
Why This Matters
This reduction in bleeding events translates to a tangible clinical safety advantage that can influence formulary placement and therapeutic selection for patients at elevated bleeding risk.
- [1] Wojciechowski P, Wilson K, Nazir J, et al. Efficacy and Safety of Avatrombopag in Patients with Chronic Immune Thrombocytopenia: A Systematic Literature Review and Network Meta-Analysis. Adv Ther. 2021;38(6):3113-3128. View Source
